molecular formula C9H5BrN4S B2985648 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 895331-10-9

6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2985648
CAS No.: 895331-10-9
M. Wt: 281.13
InChI Key: OGZCBYBHDAQDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-bromophenyl substituent at position 4. Its molecular formula is C₉H₅BrN₄S, with an average molecular mass of approximately 281.16 g/mol (calculated from analogs in and ). The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCBYBHDAQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 5. Key comparisons include:

Table 1: Substituent Effects in Triazolothiadiazole Derivatives
Compound Substituent (Position 6) Substituent (Position 3) Key Properties/Activities Reference
Target Compound 2-Bromophenyl None (unsubstituted) High steric hindrance; moderate lipophilicity inferred from analogs
6-(4-Bromophenyl)-3-methyl analog 4-Bromophenyl Methyl Molecular mass: 295.16 g/mol; higher lipophilicity due to methyl group
6-(2-Chlorophenyl) analog 2-Chlorophenyl None Density: 1.68 g/cm³; pKa: -0.81
KA39 (Anticancer derivative) 2,5-Dinitrophenyl Dimethoxy-N,N-dimethylsulfonamide GI₅₀: <1 µM (prostate cancer cells)
3-(3,4-Dimethoxyphenyl)-6-(pyrol-2-yl) Pyrol-2-yl 3,4-Dimethoxyphenyl Antibacterial activity (57-61% yield)
Key Observations:
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity compared to methyl or methoxy groups, which are electron-donating.
  • Lipophilicity : The target compound likely has moderate lipophilicity (logP ~2.5–3.5 inferred from analogs), whereas methyl or methoxy-substituted derivatives (e.g., ) show increased solubility in polar solvents.
Anticancer Activity
  • The dinitrophenyl derivative KA39 exhibits potent anticancer activity (GI₅₀ <1 µM) due to nitro groups enhancing electron deficiency and sulfonamide improving target binding. In contrast, bromophenyl derivatives may rely on halogen bonding for activity, which is less potent than nitro groups but offers selectivity.
  • Microwave-synthesized derivatives with fluoro-methoxybiphenyl groups (e.g., 3b and 3g in ) show IC₅₀ values in the low micromolar range, suggesting bromophenyl analogs could achieve similar efficacy with optimized substituents.
Antimicrobial and Anti-inflammatory Activity
  • Derivatives with pyridinyl or methoxyphenyl groups () demonstrate broad-spectrum antibacterial activity, attributed to enhanced membrane penetration via aromatic π-π stacking. The target compound’s bromine may improve halogen bonding with bacterial enzymes.
  • The p38 MAPK inhibitor 3-(2-chlorophenyl)-6-(4-methoxyphenoxymethyl) () highlights the importance of halogen and alkoxy groups in kinase binding. Bromine’s larger size compared to chlorine may improve binding affinity but reduce solubility.

Biological Activity

6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. The structural characterization is often confirmed through various spectroscopic techniques including NMR and X-ray crystallography. For instance, a study reported the synthesis of a series of triazolo-thiadiazole derivatives and established their structures using spectroanalytical methods .

Antimicrobial Activity

Recent studies highlight the potent antimicrobial properties of this compound. In one investigation involving a panel of bacteria and fungi:

  • Antibacterial Activity : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it was found to be more effective than standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The antifungal potency was also remarkable; some derivatives demonstrated activity that was up to 80 times higher than ketoconazole .

The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

CompoundMIC (µg/mL)Reference Drug Comparison
This compound0.5-2>80 times more effective than ketoconazole
Ampicillin8-16Standard reference
Streptomycin8-16Standard reference

Anticancer Activity

The compound has shown promise in cancer research as well. A study focused on its antiproliferative effects against various human cancer cell lines revealed:

  • Selective Cytotoxicity : It displayed potent activity against Bcl-2-expressing cancer cell lines while showing limited effects on non-Bcl-2-expressing lines .
  • Mechanism of Action : The mechanism involves inhibition of anti-apoptotic pathways mediated by Bcl-2 proteins .

Case Studies

  • Antimicrobial Efficacy : A recent publication reported that derivatives of this compound were tested against resistant bacterial strains including MRSA. Results indicated that these compounds retained efficacy against resistant strains where traditional antibiotics failed .
  • Urease Inhibition : Another study evaluated the urease inhibitory potential of this compound class. The most potent derivative showed an IC50 value significantly lower than that of thiourea (the positive control), indicating strong therapeutic potential for conditions like urinary tract infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology : The compound is synthesized via cyclization reactions. A common route involves converting a carboxylic acid to an acid chloride (using POCl₃), followed by amide formation and cyclization with thiol-containing intermediates. Microwave-assisted synthesis (using phosphoryl chloride as a cyclizing agent) significantly reduces reaction time compared to conventional heating . Key intermediates include benzohydrazide derivatives, and purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Optimize stoichiometry of POCl₃ and reaction temperature to avoid side products like thiadiazines .

Q. How is the structural identity of this compound confirmed?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.71–1.76 Å, C–N: 1.30–1.33 Å) and dihedral angles between the triazolothiadiazole core and bromophenyl substituent (~8.6°) .
  • Spectroscopy :
  • IR : Confirm N–H (3200–3400 cm⁻¹) and C–Br (550–600 cm⁻¹) stretches.
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and ¹³C NMR confirms the triazole-thiadiazole scaffold (δ 150–160 ppm for C=N) .
  • Mass spectrometry : Molecular ion peaks align with the formula C₁₀H₆BrN₄S (M⁺ = 308.96) .

Q. What preliminary biological activities have been reported for this scaffold?

  • Findings : Triazolothiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with 2-bromophenyl groups show IC₅₀ values <10 µM against Staphylococcus aureus Sortase A, a virulence factor . Antiproliferative activity against HeLa cells (IC₅₀ ~20 µM) is linked to apoptosis induction .
  • Screening Protocol : Use agar diffusion (antimicrobial) and MTT assays (cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions influence bioactivity?

  • SAR Insights :

  • 6-Position : Bulky groups (e.g., adamantyl) enhance lipophilicity and membrane penetration, improving anticancer activity . Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, enhancing enzyme inhibition (e.g., Sortase A IC₅₀ = 9.3 µM for sulfonate derivatives) .
  • 3-Position : Pyridinyl or methoxyphenyl groups improve solubility and hydrogen bonding with target proteins .
    • Experimental Design : Synthesize derivatives via combinatorial chemistry and test against target enzymes/cell lines. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Approach :

  • Docking Studies : Map interactions with Sortase A (PDB: 1T2W) to identify key residues (e.g., Arg-139, Cys-184) involved in hydrogen bonding and π-π stacking .
  • MD Simulations : Simulate stability of ligand-receptor complexes (GROMACS) over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
    • Limitations : Solvation effects and protonation states may require QM/MM refinement .

Q. What challenges arise in crystallographic analysis of triazolothiadiazole derivatives?

  • Challenges :

  • Crystal Packing : Bromine’s heavy atom effect complicates data collection (use synchrotron sources for high-resolution data) .
  • Polymorphism : Co-crystallization with benzoic acids (e.g., 4-bromobenzoic acid) improves crystal stability via O–H⋯N and C–H⋯O interactions .
    • Solutions : Use SHELXT for structure solution and Mercury for visualizing π-π interactions (centroid distances ~3.7 Å) .

Q. How can synthetic yields be optimized for large-scale production?

  • Optimization Strategies :

  • Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes (85% yield vs. 60% conventionally) .
  • Solvent Choice : DMF enhances cyclization efficiency but requires post-reaction ice-water quenching to precipitate pure product .
    • Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, >95% purity) .

Q. What mechanisms underlie its enzyme inhibitory activity?

  • Proposed Mechanisms :

  • Sortase A Inhibition : Competitive binding at the active site, disrupting substrate recognition (e.g., LPXTG motif) via sulfonate group interactions .
  • Anticancer Activity : Caspase-3 activation and mitochondrial membrane depolarization observed in flow cytometry .
    • Validation : Use enzyme kinetics (Lineweaver-Burk plots) and siRNA knockdown to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.